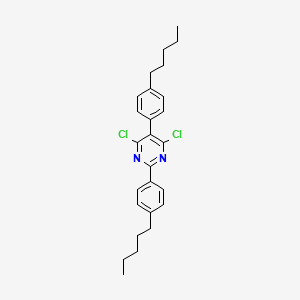
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine is a chemical compound with the molecular formula C26H30Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
The synthesis of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine typically involves the selective displacement of chloride atoms at specific positions on the pyrimidine ring. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-pentylphenyl derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
科学研究应用
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
相似化合物的比较
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as 4,6-dichloropyrimidine and 2,4,6-trichloropyrimidine. While these compounds share a similar core structure, the presence of different substituents at various positions on the pyrimidine ring imparts unique chemical and biological properties .
4,6-Dichloropyrimidine: This compound is a simpler derivative with only chlorine atoms at positions 4 and 6.
2,4,6-Trichloropyrimidine: This compound has an additional chlorine atom at position 2, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it valuable for various applications in research and industry .
属性
分子式 |
C26H30Cl2N2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
4,6-dichloro-2,5-bis(4-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C26H30Cl2N2/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(27)29-26(30-25(23)28)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI 键 |
NJPAPBSZJWMXCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=C(C=C3)CCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



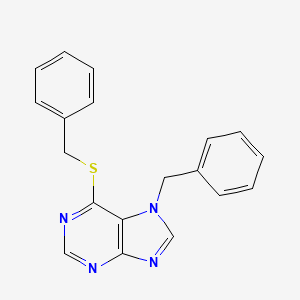


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
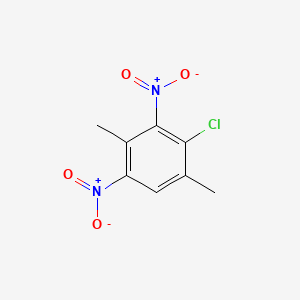
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
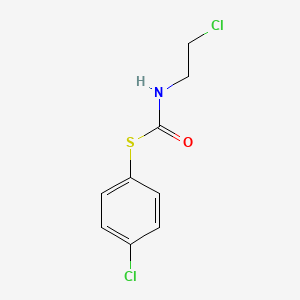
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
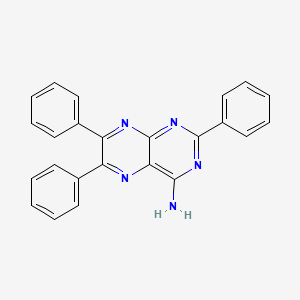
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)

